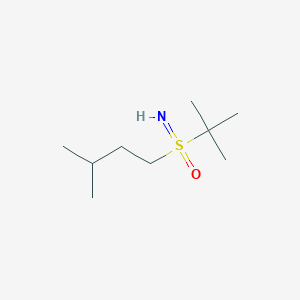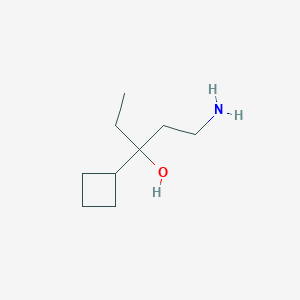
1-Amino-3-cyclobutylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-cyclobutylpentan-3-ol is an organic compound with the molecular formula C₉H₁₉NO It is a cyclobutyl-substituted amino alcohol, which means it contains both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-cyclobutylpentan-3-ol typically involves the following steps:
Amination: The addition of an amino group to the cyclobutylated intermediate.
One common synthetic route involves the reaction of cyclobutylmagnesium bromide with a suitable aldehyde, followed by reductive amination to introduce the amino group. The final step involves the hydroxylation of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-cyclobutylpentan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of cyclobutylamines.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
1-Amino-3-cyclobutylpentan-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-cyclobutylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-cyclobutylpentan-2-ol: Similar structure but with the amino and hydroxyl groups on different carbon atoms.
1-Amino-3-cyclopentylpentan-3-ol: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
1-Amino-3-cyclohexylpentan-3-ol: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
1-Amino-3-cyclobutylpentan-3-ol is unique due to its specific cyclobutyl substitution, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-amino-3-cyclobutylpentan-3-ol |
InChI |
InChI=1S/C9H19NO/c1-2-9(11,6-7-10)8-4-3-5-8/h8,11H,2-7,10H2,1H3 |
InChI Key |
KRXCYNHWAWBZJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN)(C1CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
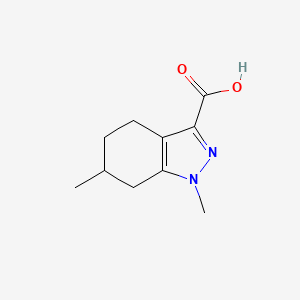
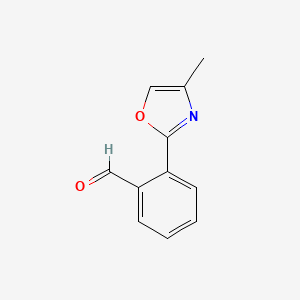
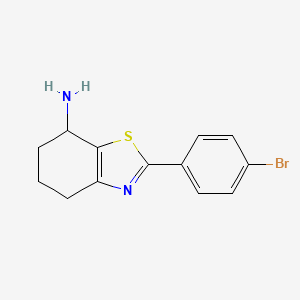
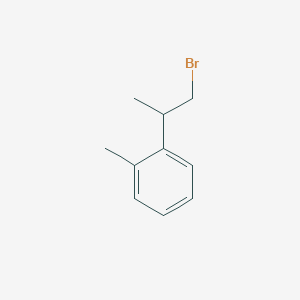
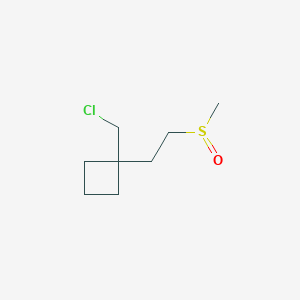
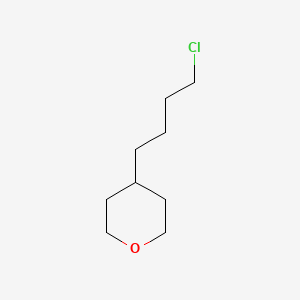

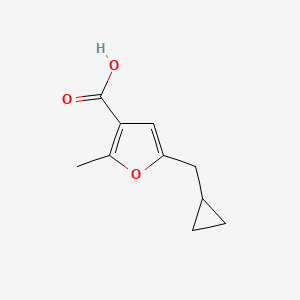
![2-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13187706.png)

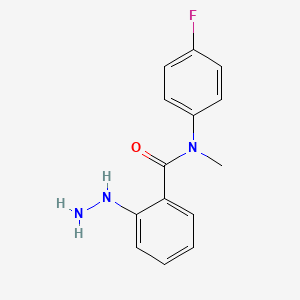
![1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)
